molecular formula C9H9F3N2O B13552071 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde

5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B13552071
M. Wt: 218.18 g/mol
InChI Key: RAUPKLZPLTYNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopropyl group and a trifluoroethyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Nucleophilic Addition

The aldehyde group undergoes nucleophilic addition with reagents such as:

  • Amines : Formation of imine or carboxamide derivatives (e.g., with cyclopropylamine) .

  • Grignard Reagents : Addition to form alcohol derivatives under controlled conditions.

  • Hydrogen Cyanide : Formation of cyanohydrin derivatives.

Example : Reaction with N-(5-chloro-2-isopropylbenzyl)cyclopropylamine hydrochloride and NaOCl at 60°C yields a carboxamide derivative .

Condensation Reactions

The aldehyde participates in:

  • Aldol Condensation : Formation of α,β-unsaturated carbonyl compounds.

  • Perkin Reaction : Acetylation with aromatic acids to form cinnamic acid derivatives.

Cycloaddition Reactions

The compound can engage in Huisgen cycloaddition (CuAAC) with alkynes to form 1,4-disubstituted triazoles. This reaction typically uses CuI catalysts and requires controlled conditions (e.g., pH 9.8) .

Fluorination Reactions

Selective fluorination at the 5-position of pyrazole derivatives is achieved using:

  • KF : Converts 5-chloropyrazole derivatives to 5-fluoro analogs .

  • Sodium Hypochlorite : Facilitates oxidation during fluorination steps .

Carboxamide Formation

  • Reagents : Cyclopropylamine, NaOCl, acetonitrile.

  • Conditions : Heating at 60°C for 20–24 hours.

  • Product : N-cyclopropyl carboxamide derivatives .

Fluorination of Pyrazole Derivatives

  • Starting Material : 5-chloro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbaldehyde.

  • Reagents : KF in polar aprotic solvents.

  • Conditions : Elevated temperatures (e.g., reflux) .

Huisgen Cycloaddition

  • Reagents : Terminal alkynes, CuI catalyst, ascorbic acid.

  • Conditions : Aqueous/organic solvent mixtures at room temperature.

  • Product : 1,4-Disubstituted triazoles .

Reaction Conditions and Outcomes

Reaction Type Reagents Conditions Product
Carboxamide FormationCyclopropylamine, NaOCl60°C, 20–24 h, acetonitrileN-cyclopropyl carboxamide
FluorinationKF, DMFReflux, 5–10 h5-fluoro-pyrazole derivatives
Huisgen CycloadditionTerminal alkynes, CuI, ascorbic acidRT, 18–24 h, DMF/H₂O1,4-Disubstituted triazoles
Aldol CondensationAcetophenone, NaOHAqueous ethanol, refluxα,β-Unsaturated carbonyl compounds

Mechanistic Insights

The trifluoroethyl group enhances lipophilicity, aiding membrane permeability, while the pyrazole ring’s electron-rich nature facilitates nucleophilic attack. Fluorination at the 5-position improves stability and reactivity in subsequent reactions .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

In biology and medicine, 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is studied for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development. Additionally, its trifluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates.

In industry, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. The presence of the trifluoroethyl group can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar compounds to 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde include other pyrazole derivatives with different substituents. For example, 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-amine and 5-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid are structurally related compounds with similar chemical properties.

Biological Activity

5-Cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H9F3N2O
  • Molecular Weight : 218.1758 g/mol
  • CAS Number : 2411271-77-5
  • SMILES Notation : O=Cc1cnn(c1C1CC1)CC(F)(F)F

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been widely studied. Pyrazoles are known for their diverse pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus niger .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives is noteworthy. Studies have demonstrated that certain compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). Specifically, pyrazole derivatives have been shown to reduce carrageenan-induced edema in animal models .

Anticancer Activity

The anticancer properties of pyrazole derivatives are attributed to their ability to inhibit key enzymes involved in tumor progression. For example, some studies have highlighted the effectiveness of pyrazole compounds against BRAF(V600E) mutations in melanoma cells . The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory responses and cancer cell proliferation.
  • Receptor Interaction : It likely interacts with specific receptors or proteins that modulate biological pathways related to inflammation and cell growth.
  • Oxidative Stress Modulation : Some studies suggest that pyrazole derivatives can influence oxidative stress levels within cells, contributing to their protective effects against cellular damage .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of a series of pyrazole derivatives against a range of bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
  • Anti-inflammatory Effects :
    • In an experimental model using mice, a pyrazole derivative was tested for its ability to reduce inflammation induced by lipopolysaccharides (LPS). The study found a marked decrease in inflammatory markers such as TNF-alpha and IL-6 .
  • Antitumor Activity :
    • Research involving the testing of pyrazole compounds on human cancer cell lines demonstrated that some derivatives could induce apoptosis in cancer cells through caspase activation pathways .

Comparative Analysis with Similar Compounds

A comparison with other similar compounds reveals unique aspects of this compound:

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, Anti-inflammatoryEnzyme inhibition
5-Cyclopropyl-1H-pyrazole-4-carboxylic acidAntitumorApoptosis induction
3-Methyl-1H-pyrazole derivativesAntibacterialCell membrane disruption

Properties

Molecular Formula

C9H9F3N2O

Molecular Weight

218.18 g/mol

IUPAC Name

5-cyclopropyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C9H9F3N2O/c10-9(11,12)5-14-8(6-1-2-6)7(4-15)3-13-14/h3-4,6H,1-2,5H2

InChI Key

RAUPKLZPLTYNRV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=NN2CC(F)(F)F)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.